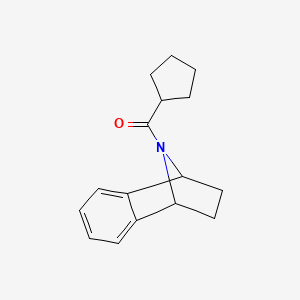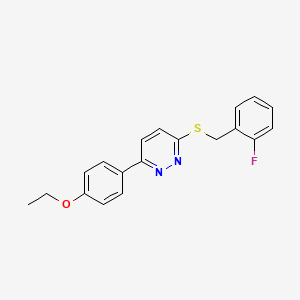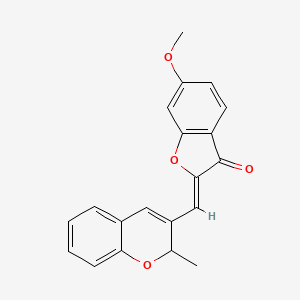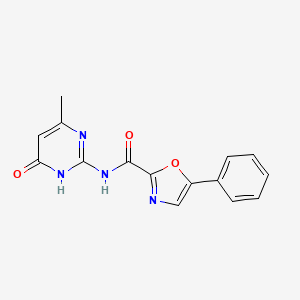
Cyclopentyl(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Cyclopentyl(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone” is a chemical compound. It has been found in the crystal structure of the human WEE1 kinase domain in complex with PF-03814735 .
Molecular Structure Analysis
The molecular structure of this compound is complex. It is part of the structure of PF-03814735, which has been studied using x-ray diffraction . The resolution of the structure was 2.05 Å .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the available resources. It is part of the structure of PF-03814735, which interacts with the human WEE1 kinase .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the available resources. It is part of the structure of PF-03814735 .Aplicaciones Científicas De Investigación
Cytochrome P450-Mediated Oxidative Metabolism :
- Cyclopentyl(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone has been studied for its metabolism and toxicology. Key research in this area has focused on cytochrome P450 (P450)-mediated oxidation, forming potent hydroxylated metabolites with significant affinity and activity at the cannabinoid 1 (CB1) receptor. This study provides critical data related to the toxicological properties of synthetic cannabinoids and their metabolites (Chimalakonda et al., 2012).
Reactions with Tropone and Tropolone :
- Research has been conducted on the cycloaddition reactions of epoxy-bridged cyclic olefins like 1,4-epoxy-1,4-dihydronaphthalene with tropone and tropolone, leading to the formation of specific cycloadducts. These findings are significant in understanding the chemical behavior and potential applications of compounds structurally related to this compound (Sasaki et al., 1972).
Antibacterial Activities of Schiff Base Zinc(II) Complexes :
- The reaction of cyclopentylamine with other compounds to form Schiff bases, and their subsequent zinc(II) complex formation, has been explored. These complexes have shown significant antibacterial activities, indicating potential pharmaceutical applications (Guo, 2012).
Synthesis and Antiestrogenic Activity :
- The synthesis of certain dihydronaphthalene derivatives has been linked to potential antiestrogenic activities. These findings suggest applications in the development of pharmaceutical agents for hormonal therapies (Jones et al., 1979).
Regio- and Stereoselective Cyclopentannulation :
- Research has been conducted on the regio- and stereoselective five-membered ring annulation involving propargyl alcohol dianion adducts of ketones. This process has implications for synthetic organic chemistry and the development of new compounds (Hiyama et al., 1981).
Safety and Hazards
Propiedades
IUPAC Name |
11-azatricyclo[6.2.1.02,7]undeca-2,4,6-trien-11-yl(cyclopentyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c18-16(11-5-1-2-6-11)17-14-9-10-15(17)13-8-4-3-7-12(13)14/h3-4,7-8,11,14-15H,1-2,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKAJJRUABEJPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2C3CCC2C4=CC=CC=C34 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2538095.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide](/img/structure/B2538096.png)
![Ethyl 4-[({[4-oxo-6-(1-phenylethyl)-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]thio}acetyl)amino]benzoate](/img/no-structure.png)
![2-[4-(Difluoromethoxy)phenyl]propan-2-amine;hydrochloride](/img/structure/B2538099.png)
![[3-(Pyridin-2-yl)pyrrolidin-3-yl]methanol dihydrochloride](/img/structure/B2538100.png)


![2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2538105.png)




![N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methylbenzamide](/img/structure/B2538113.png)
![({5-[3-(Piperidin-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B2538115.png)